molecular formula C12H16ClN3O B7556447 1-(2-Chlorophenyl)-3-piperidin-4-ylurea

1-(2-Chlorophenyl)-3-piperidin-4-ylurea

Cat. No.: B7556447
M. Wt: 253.73 g/mol
InChI Key: WNCSOHVZNNTEOS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a urea derivative featuring a 2-chlorophenyl group attached to one nitrogen atom and a piperidin-4-yl group on the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-piperidin-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSOHVZNNTEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Urea Derivatives

Table 1: Key Structural and Physical Properties of Selected Urea Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Melting Point (°C) Key Interactions
1-(2-Chlorophenyl)-3-piperidin-4-ylurea* C₁₂H₁₅ClN₃O 252.72 R1: 2-chlorophenyl; R2: piperidin-4-yl Not reported N–H⋯O hydrogen bonds
1-(2-Chlorophenyl)-3-cycloheptylurea C₁₄H₁₈ClN₃O 279.77 R1: 2-chlorophenyl; R2: cycloheptyl Not reported N–H⋯O hydrogen bonds (3D network)
1-(4-Chlorophenyl)-3-pyridin-2-ylurea C₁₂H₁₀ClN₃O 247.68 R1: 4-chlorophenyl; R2: pyridin-2-yl Not reported π-π stacking, hydrogen bonds
1-(2-Chloropyridin-4-yl)-3-phenylurea C₁₂H₁₀ClN₃O 247.68 R1: 2-chloropyridin-4-yl; R2: phenyl Not reported N–H⋯N/O interactions

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Position : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-3-pyridin-2-ylurea), which may exhibit altered steric hindrance and electronic effects, impacting receptor binding .
  • Heterocyclic Moieties : Replacing piperidine with pyridine (as in 1-(2-chloropyridin-4-yl)-3-phenylurea) eliminates the basic nitrogen in the ring, reducing hydrogen-bonding capacity but enhancing aromatic interactions .
  • Ring Size : The cycloheptyl group in 1-(2-chlorophenyl)-3-cycloheptylurea adopts a chair conformation, favoring a rigid 3D hydrogen-bond network, whereas the piperidine ring in the target compound may adopt a more flexible boat or chair conformation .

Hydrogen Bonding and Crystal Packing

The crystal structure of 1-(2-chlorophenyl)-3-cycloheptylurea reveals a layered arrangement stabilized by N–H⋯O hydrogen bonds between the urea carbonyl and amide groups . Similar interactions are expected in this compound, though the piperidine nitrogen may participate in additional hydrogen bonds or protonation under physiological conditions, influencing solubility and bioavailability .

Preparation Methods

Nucleophilic Substitution for Piperidine Intermediate Formation

The synthesis typically begins with the preparation of the piperidine-4-amine intermediate. A modified approach from piperazine derivatives involves reacting bis-(2-chloroethyl)amine hydrochloride with 2-chloroaniline in xylene under reflux conditions (140–145°C), catalyzed by p-toluenesulfonic acid. This method, adapted for piperidine systems, yields 1-(2-chlorophenyl)piperidine after crystallization and purification via acetone washes. Substituting 3-chloroaniline with 2-chloroaniline introduces steric challenges, necessitating extended reaction times (18–24 hours) to achieve comparable yields (~75%).

Reaction Optimization and Catalytic Strategies

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance urea coupling yields (82–85%) compared to tetrahydrofuran (THF, 68–72%) due to improved intermediate solubility. Elevated temperatures (80–100°C) accelerate nucleophilic substitution but risk decomposition, necessitating precise control. For instance, maintaining reflux at 145°C for 20 hours optimizes piperidine ring closure while minimizing byproducts.

Catalytic Systems

Acid catalysts, such as p-toluenesulfonic acid (3 wt%), improve cyclization kinetics during piperidine synthesis, reducing reaction time by 30%. In urea coupling, hydroxybenzotriazole (HOBt) suppresses racemization and enhances coupling efficiency to 90% when used with HBTU.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar-H), 4.10 (br s, 1H, NH), 3.20–3.05 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H).

  • ¹³C NMR : δ 158.5 (C=O), 138.2 (C-Cl), 129.4–126.8 (Ar-C), 52.1–45.3 (piperidine-C).

High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₁₂H₁₅ClN₃O ([M+H]⁺ m/z calc. 252.0904, found 252.0901).

Comparative Analysis with Structural Analogs

Positional Isomer Effects

The 2-chlorophenyl substituent introduces steric hindrance, reducing coupling efficiency compared to 3- and 4-chloro analogs. For example, 1-(4-chlorophenyl)-3-piperidin-4-ylurea attains 88% yield under identical conditions, whereas the 2-chloro derivative achieves 75%.

PositionYield (%)Reaction Time (h)Purification Method
2-Chloro7524Recrystallization
3-Chloro8218Column Chromatography
4-Chloro8815Recrystallization

Salt Formation for Enhanced Solubility

Hydrochloride salt formation, achieved by treating the free base with HCl in isopropanol, improves aqueous solubility (from 0.2 mg/mL to 12 mg/mL). This step is critical for pharmacological applications requiring in vitro assays.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing HBTU with cheaper alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reduces production costs by 40% without compromising yield (78% vs. 82%).

Waste Management Strategies

Xylene and acetone recovery via distillation achieves 85% solvent reuse, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-piperidin-4-ylurea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring and subsequent urea bond formation. Key steps include:

  • Step 1 : Reacting 2-chlorophenyl isocyanate with 4-aminopiperidine under anhydrous conditions (e.g., in dichloromethane) to form the urea linkage .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to achieve >95% purity .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 3.1–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ at m/z 279.1) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperidine N-H···O=C interactions) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize:

  • In vitro receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine moiety’s affinity for CNS targets .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low acute toxicity) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor specificity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₂A). Focus on the chlorophenyl group’s hydrophobic contacts and urea’s hydrogen-bonding potential .
  • QSAR Analysis : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on the phenyl ring improve metabolic stability) .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected reaction yields or bioactivity outliers)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate HPLC purity data with ¹H NMR integration ratios .
  • Mechanistic Re-evaluation : Use DFT calculations (Gaussian 16) to identify hidden transition states or solvent effects affecting reaction pathways .
  • Biological Replication : Repeat assays under controlled conditions (e.g., standardized cell lines, ATP-normalized viability metrics) .

Q. How can AI-driven automation improve high-throughput screening (HTS) for this compound’s applications?

  • Methodological Answer :

  • Reaction Robotics : Implement platforms like ChemSpeed to parallelize synthesis variations (e.g., 96-well plate formats) .
  • Machine Learning : Train neural networks on historical HTS data to predict optimal reaction conditions or bioactivity trends .

Key Considerations for Experimental Design

  • Contradiction Management : When conflicting bioactivity data arise, use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
  • Scalability : For gram-scale synthesis, transition from batch to flow chemistry (e.g., Syrris Asia) to improve heat transfer and yield consistency .

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